molecular formula C19H23F3N2O3 B2528491 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide CAS No. 1705967-06-1

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide

Cat. No. B2528491
M. Wt: 384.399
InChI Key: SDBKOUOOJBIWHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of specific aryl or alkyl groups with a core structure. For instance, in the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, various aryl substituents are reacted with a cyclohexanecarboxamide derivative to yield a series of compounds . Similarly, the synthesis of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide involves the in situ generation of an ArTe- species which is then reacted with N-(2-bromoethyl)phthalimide . These methods suggest that the synthesis of the compound may also involve stepwise reactions with careful selection of substituents to achieve the desired structure.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction and NMR spectroscopy. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide shows that the cyclohexane ring adopts a chair conformation, and the molecular conformation is stabilized by an intramolecular hydrogen bond . The solid-state structure of another compound, a nootropic agent, was determined by X-ray analysis, and its solution conformation was deduced from 1H-NMR spectroscopy . These analyses provide a foundation for understanding the potential molecular structure of "N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide," which may also exhibit specific conformational features and intramolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their interactions with other chemicals. For instance, the reaction of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide with ruthenium(III) chloride leads to the formation of a novel heterocycle containing oxygen and nitrogen in the same ring . This suggests that the compound may also undergo interesting chemical transformations when exposed to various reagents, potentially leading to the formation of heterocyclic structures or other novel products.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide" are not directly reported, the properties of similar compounds can provide some insights. The related compounds exhibit specific bond lengths and angles, as well as conformational stability due to intramolecular interactions . These characteristics can influence properties such as solubility, melting point, and reactivity. The presence of functional groups such as the trifluoromethyl group and the oxalamide moiety in the compound of interest may also contribute to its acidity, basicity, and overall chemical behavior.

Scientific Research Applications

Organic Synthesis and Catalysis

Research has explored various synthetic routes and catalytic processes involving complex organic molecules, including oxalamides and cyclohexene derivatives. For instance, studies on the synthesis of di- and mono-oxalamides through novel synthetic approaches suggest the importance of such compounds in developing new chemical entities with potential industrial and pharmaceutical applications [V. Mamedov et al., 2016]. Similarly, the catalytic oxidation of cyclohexene, using nitrogen-doped carbon nanotubes, highlights the role of such compounds in fine chemical synthesis and the development of environmentally friendly catalytic processes [Yong Cao et al., 2014].

Medicinal Chemistry and Drug Design

Compounds with complex structures, including oxalamides, play a significant role in drug discovery and development. Research on various substituted oxalamides and related derivatives explores their potential as therapeutic agents, targeting specific biological pathways or enzymes. For example, the study of inhibitors of glycolic acid oxidase using substituted pyrrole-2,5-dione derivatives illustrates how structural modifications can lead to potent inhibitors with therapeutic applications [C. Rooney et al., 1983].

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N2O3/c20-19(21,22)18(27,15-9-5-2-6-10-15)13-24-17(26)16(25)23-12-11-14-7-3-1-4-8-14/h2,5-7,9-10,27H,1,3-4,8,11-13H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBKOUOOJBIWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide

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